2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium acetate
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Overview
Description
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium acetate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium acetate typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-2-methyl-1H-indole with vinyl compounds under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted indole compounds .
Scientific Research Applications
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indole: A simpler indole derivative with similar structural features.
2-Methyl-1H-indole: Another related compound with a methyl group at the 2-position.
Phenylmethoxy-substituted indoles: Compounds with similar substituents on the indole ring.
Uniqueness
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-5-(phenylmethoxy)-3H-indolium acetate stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential in various scientific fields .
Properties
CAS No. |
83949-85-3 |
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Molecular Formula |
C31H34N2O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]-5-phenylmethoxyindole;acetate |
InChI |
InChI=1S/C29H31N2O.C2H4O2/c1-21-18-23-12-8-9-13-26(23)31(21)17-16-28-29(2,3)25-19-24(14-15-27(25)30(28)4)32-20-22-10-6-5-7-11-22;1-2(3)4/h5-17,19,21H,18,20H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
VBJNEDHBAOLMRC-UHFFFAOYSA-M |
Isomeric SMILES |
CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=C(N3C)C=CC(=C4)OCC5=CC=CC=C5)(C)C.CC(=O)[O-] |
Canonical SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=C(N3C)C=CC(=C4)OCC5=CC=CC=C5)(C)C.CC(=O)[O-] |
Origin of Product |
United States |
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